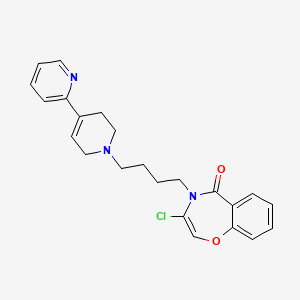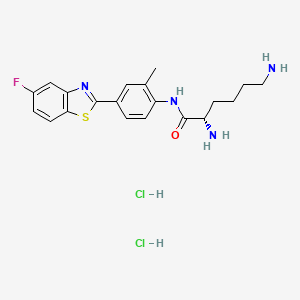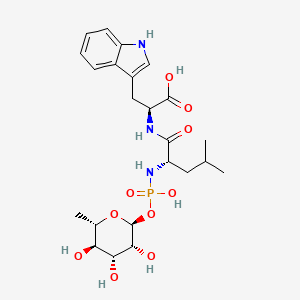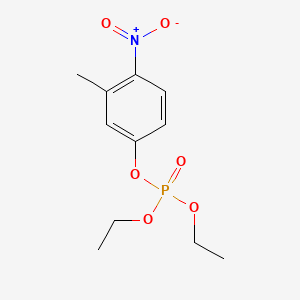
Piclozotan
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du Piclozotan implique plusieurs étapes, commençant par la préparation du noyau 1,4-benzoxazépine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau Benzoxazépine : Cela implique la cyclisation de précurseurs appropriés pour former le cycle benzoxazépine.
Introduction du groupe pyridinyle : Le groupe pyridinyle est introduit par une série de réactions de substitution.
Assemblage final :
Les méthodes de production industrielle du this compound impliqueraient probablement l'optimisation de ces étapes de synthèse pour garantir un rendement et une pureté élevés, ainsi que l'extensibilité à la production à grande échelle.
Analyse Des Réactions Chimiques
Le Piclozotan subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes chloro et pyridinyle.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le domaine de la neuroprotection. Parmi ses principales applications de recherche, on peut citer :
Traitement de l'AVC aigu : Le this compound a montré des résultats prometteurs dans les premiers essais cliniques pour le traitement de l'AVC aigu en raison de ses propriétés neuroprotectrices.
Maladie de Parkinson : Le composé a été étudié pour sa capacité à réduire les complications motrices induites par l'administration répétée de lévodopa chez les rats parkinsoniens.
Neuroprotection : L'activité agoniste partielle sélective du this compound pour le récepteur 1A de la sérotonine en fait un composé précieux pour l'étude des mécanismes neuroprotecteurs.
Mécanisme d'action
Le this compound exerce ses effets principalement par son action d'agoniste partiel sélectif du récepteur 1A de la sérotonine. Ce récepteur est impliqué dans divers processus neurologiques, notamment la régulation de l'humeur, l'anxiété et la neuroprotection. En se liant à ce récepteur et en l'activant, le this compound peut moduler la libération de neurotransmetteurs et fournir des effets neuroprotecteurs .
Applications De Recherche Scientifique
Piclozotan has been extensively studied for its potential therapeutic applications, particularly in the field of neuroprotection. Some of its key research applications include:
Treatment of Acute Stroke: This compound has shown promise in early clinical trials for the treatment of acute stroke due to its neuroprotective properties.
Parkinson’s Disease: The compound has been investigated for its ability to reduce motor complications induced by repeated administration of levodopa in parkinsonian rats.
Neuroprotection: This compound’s selective serotonin 1A receptor partial agonist activity makes it a valuable compound for studying neuroprotective mechanisms.
Mécanisme D'action
Piclozotan exerts its effects primarily through its action as a selective serotonin 1A receptor partial agonist. This receptor is involved in various neurological processes, including mood regulation, anxiety, and neuroprotection. By binding to and activating this receptor, this compound can modulate neurotransmitter release and provide neuroprotective effects .
Comparaison Avec Des Composés Similaires
Le Piclozotan est unique dans son activité d'agoniste partiel sélectif du récepteur 1A de la sérotonine. Parmi les composés similaires, on peut citer :
Repinotan : Un autre agoniste sélectif du récepteur 1A de la sérotonine doté de propriétés neuroprotectrices.
Robalzotan : Un composé doté d'une activité réceptoriellle similaire mais de propriétés pharmacocinétiques différentes.
Le caractère unique du this compound réside dans sa sélectivité réceptoriellle spécifique et ses applications thérapeutiques potentielles dans la neuroprotection et le traitement des troubles neurologiques.
Propriétés
IUPAC Name |
3-chloro-4-[4-(4-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,4-benzoxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-22-17-29-21-9-2-1-7-19(21)23(28)27(22)14-6-5-13-26-15-10-18(11-16-26)20-8-3-4-12-25-20/h1-4,7-10,12,17H,5-6,11,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMTUEWUIGOJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870153 | |
| Record name | 3-Chloro-4-[4-(3',6'-dihydro[2,4'-bipyridin]-1'(2'H)-yl)butyl]-1,4-benzoxazepin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182415-09-4 | |
| Record name | Piclozotan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182415-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piclozotan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182415094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piclozotan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12361 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Chloro-4-[4-(3',6'-dihydro[2,4'-bipyridin]-1'(2'H)-yl)butyl]-1,4-benzoxazepin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PICLOZOTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQE44HS7AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)










